TC-E 5001

描述

TC-E 5001 is a dual inhibitor of TNKS1 and TNKS2.

科学研究应用

- TC-E 5001 抑制 WNT 信号通路,该通路在细胞增殖、分化和组织稳态中起着至关重要的作用。 通过稳定 Axin2 水平,this compound 扰乱 WNT 信号,使其成为癌症治疗的潜在治疗靶点 .

- This compound 中存在的杂芳基体系促成了其双重活性。 虽然需要进一步优化,但这种策略有望开发出有效的 MET 和 WNT 信号双重抑制剂 .

- Tankyrase 通过调节 Axin 蛋白的稳定性参与调节 WNT 信号。 抑制 Tankyrase 会影响 WNT 通路活性 .

- This compound 中的三唑部分取代了像替泊替尼这样的 MET 抑制剂中发现的噻吩环。 这些结构修饰使 this compound 能够与 MET 和 WNT 信号通路相互作用 .

WNT 信号通路抑制

MET 激酶和 WNT 信号的双重抑制

Tankyrase 抑制

结构见解

药物开发前景

作用机制

Target of Action

TC-E 5001, also known as 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole, primarily targets Tankyrase 1/2 (TNKS1/2) . TNKS1/2 are enzymes involved in the regulation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

This compound inhibits TNKS1/2 via a novel adenosine pocket binding mechanism . The inhibition constants (Kd values) for TNKS1 and TNKS2 are 79 nM and 28 nM, respectively . This interaction results in the inhibition of the Wnt signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting TNKS1/2, this compound disrupts the function of this pathway, leading to downstream effects on cell proliferation and differentiation . Additionally, this compound also inhibits Axin2 and STF, with IC50 values of 0.709 μM and 0.215 μM, respectively .

Pharmacokinetics

The compound’s molecular weight (40946) and chemical structure suggest that it may have suitable properties for bioavailability .

Result of Action

The inhibition of TNKS1/2 by this compound leads to the disruption of the Wnt signaling pathway . This results in the stabilization of Axin2 levels , which can influence cell proliferation and differentiation. The specific molecular and cellular effects of this compound’s action would depend on the cell type and the context in which the compound is used.

生化分析

Biochemical Properties

TC-E 5001 plays a crucial role in biochemical reactions. It acts as an inhibitor of the Wnt pathway, specifically inhibiting tankyrase 1/2 (TNKS1/2) via novel adenosine pocket binding . The compound also inhibits Axin2 and STF .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting the Wnt signaling pathway, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits TNKS1/2 via novel adenosine pocket binding .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

生物活性

TC-E 5001 is a compound recognized for its dual inhibitory effects on tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are important targets in cancer therapy due to their roles in the Wnt signaling pathway and telomere maintenance. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in cancer treatment.

- Chemical Name : this compound

- CAS Number : 865565-29-3

- Molecular Weight : Not specified in the sources

- Inhibitory Constants (Kd) :

- TNKS1: 79 nM

- TNKS2: 28 nM

- Inhibition Concentration (IC50) : 33 nM for TNKS

This compound functions primarily as a dual tankyrase inhibitor , disrupting the Wnt signaling pathway, which is often dysregulated in various cancers. The inhibition of TNKS leads to reduced levels of β-catenin, a key player in Wnt signaling, thereby inhibiting tumor cell proliferation and survival.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

In Vitro Studies

- Wnt Signaling Inhibition : In initial screenings, this compound demonstrated significant inhibition of Wnt signaling activity, achieving up to a 54% reduction at a concentration of 10 μM . This effect was noted alongside low affinities towards MET, indicating a selective action towards Wnt pathways .

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic properties against specific cancer cell lines, including MDA-MB-231, which is a model for triple-negative breast cancer. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system tumors .

In Vivo Studies

While specific in vivo studies focusing solely on this compound were not detailed in the search results, its mechanism suggests potential efficacy in animal models where Wnt signaling is implicated in tumorigenesis. The compound's pharmacokinetics and biodistribution would be critical areas for future research.

Implications for Cancer Therapy

The dual inhibition of TNKS by this compound represents a promising strategy in cancer therapy, particularly for tumors with aberrant Wnt signaling. Its ability to act selectively on these pathways while potentially minimizing off-target effects makes it an attractive candidate for further development.

属性

IUPAC Name |

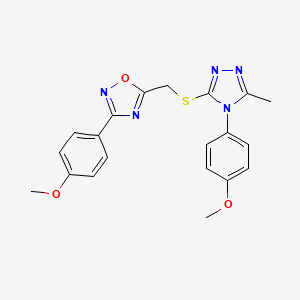

3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZSHPITKSPDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。